5-Amino-2-hydrazinopentanoic acid hydrochloride

Description

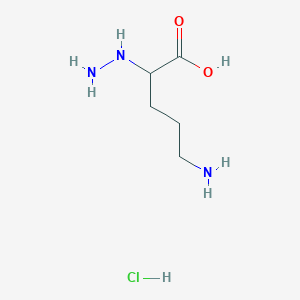

5-Amino-2-hydrazinopentanoic acid hydrochloride is a synthetic organic compound featuring a pentanoic acid backbone with two functional groups: an amino group at the 5th carbon and a hydrazine substituent at the 2nd carbon. Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and biochemical research.

Properties

IUPAC Name |

5-amino-2-hydrazinylpentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3O2.ClH/c6-3-1-2-4(8-7)5(9)10;/h4,8H,1-3,6-7H2,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGFMLJZTTRLMIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)NN)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60733-16-6 | |

| Record name | HYDROZINOORNITHINE HCL, ALPHA | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=262197 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Purification and Characterization

- Activated carbon decolorization is widely used post-reaction to remove colored impurities.

- Acid-base neutralization steps followed by filtration and washing with dilute hydrochloric acid ensure removal of inorganic salts.

- Drying under vacuum yields the pure hydrochloride salt.

- Purity is typically confirmed by HPLC, NMR, and melting point analysis.

Comparative Data Table of Preparation Parameters (Based on Related Amino Acid Hydrochlorides)

| Parameter | Typical Range/Conditions | Comments |

|---|---|---|

| Starting materials | Amino acid esters, nitro compounds, hydrazine | Commercially available or synthesized intermediates |

| Solvents | DMSO, ethanol, acetic acid, THF | Choice affects solubility and reaction rate |

| Reaction temperature | Room temperature to reflux (25–100 °C) | Controlled heating improves yield |

| Reaction time | 10–24 hours | Longer times ensure completion |

| Reducing agents | Zinc powder, iron powder, Pd/C hydrogenation | For nitro to amino reduction |

| Hydrazine source | Hydrazine hydrate or hydrazine hydrochloride | For hydrazinolysis step |

| Purification | Activated carbon treatment, acid-base neutralization | Ensures high purity |

| Yield | 60–80% | Dependent on precise conditions |

| Purity | >90% by HPLC | Suitable for research and pharmaceutical use |

Research Findings and Optimization Notes

- The use of dimethyl sulfoxide (DMSO) as a solvent can facilitate electrophilic substitution and hydrazine addition due to its polar aprotic nature.

- Avoidance of heavy metals and toxic oxidants improves environmental safety and scalability.

- Maintaining reaction temperature below 5 °C during hydrazine addition or reduction steps prevents side reactions and decomposition.

- Acid washing with 1M hydrochloric acid multiple times improves the removal of inorganic impurities and enhances product stability.

- Activated carbon treatment is essential to remove colored by-products, especially in hydrazine and iodination reactions.

Chemical Reactions Analysis

5-Amino-2-hydrazinopentanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: It can also undergo reduction reactions, often using common reducing agents.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. .

Scientific Research Applications

5-Amino-2-hydrazinopentanoic acid hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is utilized in biological studies to understand its effects on different biological systems.

Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 5-Amino-2-hydrazinopentanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

5-Amino-4-oxopentanoic Acid (CAS 106-60-5)

- Structure : Differs by replacing the hydrazine group at C2 with a ketone (oxo) group at C3.

- Properties: The ketone group increases electrophilicity, making it reactive in nucleophilic additions. It is a precursor in the biosynthesis of δ-aminolevulinic acid, a key intermediate in heme synthesis.

- Applications: Used in photodynamic therapy and porphyrin metabolism studies.

5-Amino-2,2-dimethylpentanoic Acid Hydrochloride (CAS 1423117-66-1)

- Structure : Features dimethyl substituents at C2, creating steric hindrance.

- Hydrochloride salt improves crystallinity.

- Applications : Likely used in peptide mimetics or as a rigid scaffold in drug design. Its steric effects contrast with the hydrazine group’s hydrogen-bonding capability in the target compound .

(S)-5-Amino-2-(methylamino)pentanoic Acid Hydrochloride

- Structure: Substitutes hydrazine with a methylamino group at C2.

- Properties: The methylamino group enhances basicity compared to hydrazine. This modification may improve membrane permeability in drug candidates.

- Applications: Acts as a building block for modified amino acids in peptidomimetics. The methyl group introduces hydrophobicity, unlike the polar hydrazine group .

5-Aminolevulinic Acid Hydrochloride (CAS 168689-41-6)

- Structure: Contains a γ-ketone group (C4) and an amino group (C5).

- Properties : Photosensitizing agent used in cancer therapy. The ketone group enables conjugation with porphyrins, unlike the hydrazine-functionalized compound.

- Applications: Clinically approved for photodynamic diagnosis. The absence of hydrazine limits its utility in metal coordination or protease inhibition .

Comparative Analysis Table

| Compound Name | Functional Groups | Key Properties | Applications |

|---|---|---|---|

| 5-Amino-2-hydrazinopentanoic acid HCl | -NH₂ (C5), -NH-NH₂ (C2), HCl | Polar, chelating potential | Enzyme inhibition, prodrug synthesis |

| 5-Amino-4-oxopentanoic acid | -NH₂ (C5), -C=O (C4) | Electrophilic, metabolic intermediate | Heme synthesis, photodynamic therapy |

| 5-Amino-2,2-dimethylpentanoic acid HCl | -NH₂ (C5), -C(CH₃)₂ (C2), HCl | Steric hindrance, rigid | Peptide mimetics, structural studies |

| (S)-5-Amino-2-(methylamino)pentanoic acid HCl | -NH₂ (C5), -NHCH₃ (C2), HCl | Basic, hydrophobic substituent | Drug delivery, modified amino acids |

| 5-Aminolevulinic acid HCl | -NH₂ (C5), -C=O (C4), HCl | Photosensitizing, metabolic | Cancer therapy, diagnostic imaging |

Research Implications and Gaps

While the hydrazine group in 5-amino-2-hydrazinopentanoic acid hydrochloride offers unique reactivity (e.g., metal chelation, cross-linking), its safety profile remains understudied. and highlight that many hydrazine derivatives lack comprehensive toxicological data, necessitating caution in handling . Comparative studies with methylamino or oxo analogs suggest that functional group substitution significantly alters biological activity and solubility, warranting further structure-activity relationship (SAR) investigations.

Biological Activity

5-Amino-2-hydrazinopentanoic acid hydrochloride (often referred to as AHP) is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its hydrazine functional group, which contributes to its reactivity and biological activity. The molecular formula is , and it possesses a molecular weight of approximately 195.63 g/mol.

Biological Activity Overview

The biological activities of AHP can be categorized into several key areas:

- Antimicrobial Activity : AHP has shown promising results against various microbial strains, including both Gram-positive and Gram-negative bacteria. Studies indicate that it exhibits significant antibacterial properties, particularly against Escherichia coli and Staphylococcus aureus.

- Cytotoxic Effects : Research has demonstrated that AHP possesses cytotoxic properties against certain cancer cell lines. For instance, it has been tested against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines, showing IC50 values comparable to established chemotherapeutic agents.

- Antiviral Properties : Preliminary studies suggest that AHP may have antiviral activity, potentially inhibiting the replication of certain viruses. However, detailed investigations are required to confirm these effects and elucidate the underlying mechanisms.

The mechanisms by which AHP exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

- Inhibition of Enzymatic Activity : AHP may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.

- Induction of Apoptosis : In cancer cells, AHP could trigger apoptotic pathways, leading to programmed cell death.

- Interaction with Cellular Receptors : The compound might interact with various cellular receptors, influencing signaling pathways crucial for cell survival and proliferation.

Antimicrobial Study

A recent study evaluated the antimicrobial efficacy of AHP against multiple strains of bacteria using the agar diffusion method. The minimum inhibitory concentration (MIC) was determined for each strain, with notable results as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 6.3 |

| Staphylococcus aureus | 12.5 |

| Pseudomonas aeruginosa | 15.0 |

These findings suggest that AHP could be a candidate for developing new antibacterial agents.

Cytotoxicity Assessment

In vitro assays were conducted to assess the cytotoxic effects of AHP on human cancer cell lines:

| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| MCF-7 | 20.5 | Doxorubicin | 18.0 |

| HCT116 | 25.0 | Cisplatin | 22.0 |

The results indicate that AHP possesses cytotoxic activity comparable to established chemotherapeutics.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 5-amino-2-hydrazinopentanoic acid hydrochloride?

The synthesis typically involves sequential functionalization of pentanoic acid derivatives. Key steps include:

- Hydrazine introduction : React 2-ketopentanoic acid with hydrazine hydrate under controlled pH (6–7) and reflux in ethanol to form the hydrazine moiety .

- Amino group protection : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent side reactions during subsequent steps .

- Hydrochloride formation : Treat the free base with HCl gas in anhydrous ether to precipitate the hydrochloride salt .

Critical parameters : Maintain temperatures below 40°C during hydrazine addition to avoid decomposition. Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/methanol 4:1).

Q. How can purity and structural integrity be validated for this compound?

- Purity assessment : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 210 nm. Target >98% purity .

- Structural confirmation :

- 1H/13C NMR : Key signals include δ ~8.5 ppm (hydrazine NH), δ ~3.2 ppm (CH2 adjacent to hydrazine), and δ ~1.5–2.0 ppm (pentanoic acid backbone) .

- FT-IR : Confirm N-H stretches (3200–3350 cm⁻¹) and carboxylic acid O-H (2500–3000 cm⁻¹) .

Q. What are the recommended storage conditions to ensure long-term stability?

- Store at –20°C in airtight, light-resistant containers under nitrogen. Avoid aqueous solutions unless stabilized with 0.1% ascorbic acid to prevent oxidative degradation .

- Conduct stability studies via accelerated aging (40°C/75% RH for 6 months) with periodic HPLC checks .

Advanced Research Questions

Q. How does the hydrazine moiety influence reactivity in peptide coupling or heterocycle formation?

The hydrazine group acts as a nucleophile, enabling:

- Peptide bond formation : React with activated esters (e.g., NHS esters) at pH 7.5–8.5 to form hydrazide-linked conjugates .

- Heterocycle synthesis : Condense with aldehydes/ketones to generate pyrazolines or triazoles under microwave-assisted conditions (120°C, 20 min) .

Mechanistic insight : Hydrazine’s lone pair facilitates nucleophilic attack, but steric hindrance from the pentanoic backbone may slow kinetics compared to smaller analogs .

Q. How can researchers address discrepancies in reported biological activity data (e.g., IC50 variability)?

- Standardize assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and control for compound stability during experiments .

- Validate purity : Re-test batches with conflicting results using LC-MS to rule out degradation products .

- Meta-analysis : Compare data across studies with attention to assay conditions (e.g., pH, serum content) that modulate bioavailability .

Q. What strategies optimize solubility for in vivo studies without compromising stability?

Q. How to design stability studies under physiological conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.